2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]-, trisodium salt
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Overview
Description
2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]-, trisodium salt is an organic compound known for its applications in various industries. This compound is a derivative of naphthalene and is characterized by its complex structure, which includes multiple sulfonic acid groups, an amino group, a hydroxy group, and an azo linkage. It is commonly used as a dye intermediate and has significant importance in the field of synthetic dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]-, trisodium salt typically involves several steps:
Nitration and Reduction: The process begins with the nitration of naphthalene to form nitronaphthalene, which is then reduced to form aminonaphthalene.
Sulfonation: The aminonaphthalene undergoes sulfonation to introduce sulfonic acid groups at specific positions on the naphthalene ring.
Diazotization and Coupling: The aminonaphthalene derivative is diazotized and then coupled with another naphthalene derivative that has been sulfonated and hydroxylated to form the azo linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow systems.
Purification: The final product is purified using techniques such as crystallization, filtration, and drying to obtain the trisodium salt form.
Chemical Reactions Analysis
Types of Reactions
2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]-, trisodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the naphthalene ring.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of corresponding amines.
Substitution: The sulfonic acid groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Alkali metals, nucleophiles like amines and alcohols.
Major Products Formed
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: Aminonaphthalenes and other reduced forms.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]-, trisodium salt has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex dyes and pigments.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for potential therapeutic applications due to its structural properties.
Industry: Widely used in the textile industry for dyeing fabrics and in the paper industry for coloring paper products
Mechanism of Action
The mechanism of action of this compound primarily involves its ability to form strong interactions with various substrates:
Molecular Targets: The sulfonic acid groups and azo linkage allow the compound to bind to different molecular targets, including proteins and nucleic acids.
Pathways Involved: The compound can participate in electron transfer reactions, hydrogen bonding, and hydrophobic interactions, making it effective in various applications.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid: Similar structure but lacks the azo linkage.
1-Amino-8-hydroxynaphthalene-3,6-disulfonic acid: Another naphthalene derivative with different substitution patterns
Uniqueness
2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]-, trisodium salt is unique due to its combination of multiple functional groups and the presence of an azo linkage, which imparts distinct chemical and physical properties. This makes it particularly valuable in dye synthesis and other industrial applications .
Properties
CAS No. |
5045-23-8 |
---|---|
Molecular Formula |
C20H12N3Na3O10S3 |
Molecular Weight |
619.5 g/mol |
IUPAC Name |
trisodium;5-amino-4-hydroxy-3-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C20H15N3O10S3.3Na/c21-14-9-12(34(25,26)27)7-11-8-16(35(28,29)30)18(19(24)17(11)14)23-22-15-6-5-10-3-1-2-4-13(10)20(15)36(31,32)33;;;/h1-9,24H,21H2,(H,25,26,27)(H,28,29,30)(H,31,32,33);;;/q;3*+1/p-3 |
InChI Key |
SHCOTFSAUPIDEC-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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